4-ethoxy-3-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide 4-ethoxy-3-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 954686-03-4
VCID: VC5480562
InChI: InChI=1S/C20H23FN2O4S/c1-3-11-23-18-8-6-15(12-14(18)5-10-20(23)24)22-28(25,26)16-7-9-19(27-4-2)17(21)13-16/h6-9,12-13,22H,3-5,10-11H2,1-2H3
SMILES: CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)F
Molecular Formula: C20H23FN2O4S
Molecular Weight: 406.47

4-ethoxy-3-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

CAS No.: 954686-03-4

Cat. No.: VC5480562

Molecular Formula: C20H23FN2O4S

Molecular Weight: 406.47

* For research use only. Not for human or veterinary use.

4-ethoxy-3-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide - 954686-03-4

Specification

CAS No. 954686-03-4
Molecular Formula C20H23FN2O4S
Molecular Weight 406.47
IUPAC Name 4-ethoxy-3-fluoro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Standard InChI InChI=1S/C20H23FN2O4S/c1-3-11-23-18-8-6-15(12-14(18)5-10-20(23)24)22-28(25,26)16-7-9-19(27-4-2)17(21)13-16/h6-9,12-13,22H,3-5,10-11H2,1-2H3
Standard InChI Key FAGBCFBXUNZXGP-UHFFFAOYSA-N
SMILES CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)F

Introduction

Synthesis and Chemical Reactions

The synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine. For compounds like 4-ethoxy-3-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, the process might involve multiple steps to introduce the tetrahydroquinoline and other substituents.

Steps in Synthesis:

  • Preparation of Tetrahydroquinoline Moiety: This involves the synthesis of the 2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl group, which could be achieved through various organic reactions such as Friedel-Crafts acylation followed by reduction.

  • Sulfonamide Formation: The tetrahydroquinoline amine is then reacted with a sulfonyl chloride (e.g., 4-ethoxy-3-fluorobenzenesulfonyl chloride) to form the sulfonamide bond.

Biological and Pharmacological Significance

Biological ActivityDescription
Antimicrobial ActivityCommon in sulfonamides, though specific activity may vary based on substituents.
Anticancer ActivitySome sulfonamides have shown promise in cancer research due to their ability to inhibit specific enzymes or pathways.
Anti-inflammatory ActivityCertain structural modifications can confer anti-inflammatory properties, though this is less common in traditional sulfonamides.

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